Cresyl glycidyl ether

Description

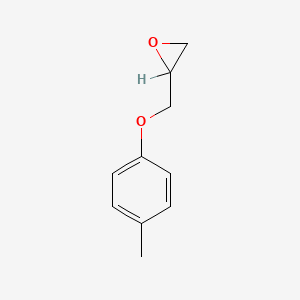

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFXMPWHOWYNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024863 | |

| Record name | p-Cresyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cresyl glycidyl ether is a colorless liquid. Sinks and mixes with water. (USCG, 1999), Clear colorless liquid; [HSDB] | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

498 °F at 760 mmHg (approx.) (USCG, 1999), 170 to 195 °C at 100 mbar | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 200 °F (NTP, 1992), 200 °F (Open Cup) | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (less than of equal to 1 mg/mL at 70 °F) (NTP, 1992) | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.09 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 25 °C | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | p-Cresyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless Liquid | |

CAS No. |

26447-14-3, 2186-24-5 | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cresyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2186-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cresyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(tolyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(p-tolyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Cresyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of cresyl glycidyl ether, focusing on their chemical properties, synthesis, metabolism, and toxicology. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who may encounter or work with these compounds.

Introduction to this compound Isomers

This compound (CGE) is an aromatic glycidyl ether that exists as three distinct isomers: ortho-, meta-, and para-cresyl glycidyl ether (o-CGE, m-CGE, and p-CGE, respectively). These isomers are characterized by the position of the methyl group on the phenyl ring relative to the glycidyl ether substituent. CGEs are primarily utilized as reactive diluents in epoxy resin formulations, where they serve to reduce viscosity and improve the handling characteristics of the resin. Their reactive epoxide group allows them to become an integral part of the cross-linked polymer network upon curing.[1][2] Beyond their industrial applications, understanding the distinct properties and biological interactions of each isomer is crucial for safety assessment and potential applications in other scientific domains.

Physicochemical Properties

The physicochemical properties of the this compound isomers are fundamental to their application and toxicological profiles. While sharing the same molecular formula and weight, their structural differences lead to variations in properties such as boiling point, density, and flash point.

Summary of Quantitative Data

The following table summarizes the key physicochemical properties of o-, m-, and p-cresyl glycidyl ether for easy comparison.

| Property | ortho-Cresyl Glycidyl Ether | meta-Cresyl Glycidyl Ether | para-Cresyl Glycidyl Ether |

| CAS Number | 2210-79-9[2] | 2186-25-6 | 2186-24-5[1] |

| Molecular Formula | C₁₀H₁₂O₂[2] | C₁₀H₁₂O₂ | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol [2] | 164.20 g/mol | 164.20 g/mol [1] |

| Appearance | Clear, light yellow liquid[3] | Clear, colorless liquid[4] | Clear, colorless liquid[5] |

| Boiling Point | ~259 °C (498 °F) at 760 mmHg[3][6] | Not available | 231.67 °C (rough estimate)[7] |

| Flash Point | 93 °C (200 °F)[3][6] | Not available | Not available |

| Density | 1.09 g/mL at 20 °C (68 °F)[3][6] | Not available | 1.0041 g/mL (rough estimate)[7] |

| Solubility in Water | < 1 mg/mL at 22 °C (72 °F)[3][6] | Insoluble | Insoluble |

| Vapor Density | 5.7 (air = 1)[3] | Not available | Not available |

Synthesis of this compound Isomers

The synthesis of this compound isomers generally involves the reaction of the corresponding cresol isomer with epichlorohydrin in the presence of a base. This Williamson ether synthesis variant proceeds in two main stages: the formation of a chlorohydrin intermediate followed by dehydrochlorination to yield the glycidyl ether.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound isomers.

Experimental Protocol for the Synthesis of ortho-Cresyl Glycidyl Ether

This protocol is based on a documented synthesis of o-cresyl glycidyl ether and can be adapted for the synthesis of the meta and para isomers by substituting the starting cresol.[6]

Materials:

-

ortho-Cresol

-

Epichlorohydrin

-

Piperidine (catalyst)

-

Methylene chloride (solvent)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

A solution of ortho-cresol (0.6 mole) and piperidine (5 drops) in an excess of epichlorohydrin (3.6 mole) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated under reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the excess epichlorohydrin is removed by distillation under reduced pressure.

-

The residue is dissolved in methylene chloride and washed sequentially with water and brine to remove any remaining piperidine and inorganic salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude o-cresyl glycidyl ether.

-

Further purification can be achieved by vacuum distillation.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may require optimization for the meta and para isomers.

Metabolism of this compound

The metabolism of this compound is a critical determinant of its toxicokinetics and potential toxicity. The primary metabolic pathway involves the enzymatic detoxification of the reactive epoxide ring.

Metabolic Pathway

The metabolic transformation of this compound primarily occurs in the liver and involves two main enzymatic pathways:

-

Epoxide Hydrolase Pathway: The epoxide ring is hydrolyzed by epoxide hydrolase to form the corresponding diol.

-

Glutathione Conjugation Pathway: The epoxide is conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

The resulting diol and glutathione conjugate are more water-soluble and can be further metabolized and excreted from the body. Studies have shown that in rats, both pathways are significant in the biotransformation of o-cresyl glycidyl ether.[8]

The following diagram illustrates the metabolic pathways of this compound.

Toxicology

The toxicological profile of this compound is of significant interest due to its industrial use and potential for human exposure. The primary concerns are skin and eye irritation and sensitization.

Summary of Toxicological Data

The following table summarizes the available toxicological data for this compound. It is important to note that much of the available data pertains to the mixed isomers.

| Endpoint | Result | Species | Reference |

| Acute Oral LD50 | 5140 mg/kg | Rat | [1][9] |

| Acute Inhalation LC50 | 1220 ppm / 4 hr | Rat | [1][9] |

| Skin Irritation | Irritant | Not specified | |

| Eye Irritation | Irritant | Not specified | |

| Skin Sensitization | Potential sensitizer | Not specified |

Toxicological Mechanisms

The toxicity of this compound is largely attributed to the reactivity of the epoxide group. This electrophilic moiety can react with nucleophilic macromolecules in the body, including proteins and DNA, potentially leading to cellular damage and adverse health effects. Skin sensitization is believed to occur through the haptenization of skin proteins by the glycidyl ether, which then elicits an immune response.

Currently, there is limited information available in the public domain regarding the specific effects of this compound isomers on cellular signaling pathways. Further research is warranted to elucidate the molecular mechanisms underlying their toxicity and to assess any potential for endocrine disruption or other long-term health effects.

Conclusion

The isomers of this compound are industrially significant compounds with distinct physicochemical properties. This guide has provided a detailed overview of their synthesis, metabolism, and toxicology, presenting key data in a structured format for ease of reference. While the general metabolic pathways are understood to involve epoxide hydrolysis and glutathione conjugation, a deeper understanding of their interaction with specific cellular signaling pathways remains an area for future investigation. The provided experimental protocols offer a foundation for the synthesis and further study of these compounds. It is imperative that researchers and professionals working with cresyl glycidyl ethers adhere to appropriate safety protocols due to their irritant and sensitizing properties.

References

- 1. p-Cresyl glycidyl ether (CAS 2186-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 3. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-Cresyl glycidyl ether - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Cresyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 6. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 2186-24-5(1-p-(Tolyloxy)-2,3-epoxypropane) | Kuujia.com [kuujia.com]

- 8. This compound | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ICSC 0135 - o-CRESYL GLYCIDYL ETHER [inchem.org]

An In-depth Technical Guide to the Synthesis of Cresyl Glycidyl Ether from Cresol and Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresyl glycidyl ether (CGE) is a significant industrial chemical primarily utilized as a reactive diluent to lower the viscosity of epoxy resins.[1] These resins find extensive applications in coatings, adhesives, sealants, and composites.[1] The synthesis of CGE is typically achieved through the reaction of cresol with epichlorohydrin. This guide provides a comprehensive overview of the synthesis process, including the underlying chemical principles, experimental methodologies, and quantitative data compiled from various sources. The information presented herein is intended for a technical audience in research and development.

Chemical Reaction and Mechanism

The synthesis of this compound from cresol and epichlorohydrin is a two-step process. The first step involves the ring-opening of epichlorohydrin by cresol to form a chlorohydrin ether intermediate. This is followed by a ring-closing reaction, typically facilitated by a base, to yield the final this compound product.[2] The overall reaction is a nucleophilic substitution.

A proposed mechanism for the synthesis involves two concerted SN2 reactions during the ring-opening and closing of the epoxide group.[3]

Experimental Protocols

Several methods for the synthesis of glycidyl ethers, including this compound, have been documented. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Method 1: Base-Catalyzed Synthesis

A common approach involves the direct reaction of cresol and epichlorohydrin in the presence of a base.

-

Reactants:

-

Procedure:

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an efficient method for synthesizing glycidyl ethers, often resulting in higher yields and easier product separation.[5] This technique is particularly useful for reactions involving reactants in immiscible phases.[6]

-

Reactants and Catalysts:

-

General Procedure:

-

The alcohol, epichlorohydrin, and phase-transfer catalyst are mixed.[8]

-

An aqueous solution of a base (e.g., sodium hydroxide) is added dropwise to the reaction mixture.[2][8]

-

The reaction is typically carried out at an elevated temperature (e.g., 50-90°C).[2][8]

-

After the reaction is complete, the organic layer is separated, washed, and the product is purified, often by distillation under reduced pressure.[10]

-

Solvent-Free Synthesis

A more environmentally friendly approach involves the synthesis of glycidyl ethers in the absence of water and organic solvents.[7] This method simplifies the purification process as solid by-products like sodium chloride can be removed by filtration.[5]

-

Key Features:

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of glycidyl ethers.

| Parameter | Value | Reference |

| Reactant Molar Ratios (Alcohol:Epichlorohydrin:Base) | 1:0.12-0.7:0.2-4 | [7] |

| Phase-Transfer Catalyst Molar Ratio (to Alcohol) | 0.0005-0.1 | [7] |

| Yield of Octyl Glycidyl Ether (PTC Method) | 92.0% | [5] |

| Yield of Octadecyl Glycidyl Ether (PTC Method) | 91.7% | [5] |

| Yield of Benzyl Glycidyl Ether | 65% | [11] |

Visualizations

Diagram 1: General Synthesis of Glycidyl Ether

Caption: Reaction pathway for this compound synthesis.

Diagram 2: Experimental Workflow for PTC Synthesis

References

- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. odr.chalmers.se [odr.chalmers.se]

- 4. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. iagi.or.id [iagi.or.id]

- 7. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

- 8. Preparation method of plant monophenol glycidyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 9. biomedres.us [biomedres.us]

- 10. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]

- 11. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

o-Cresyl Glycidyl Ether: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of o-Cresyl glycidyl ether (o-CGE), a significant reactive diluent used in epoxy resin formulations. This document consolidates critical information regarding its chemical and physical properties, synthesis, analytical methods, and safety considerations. Detailed experimental protocols are provided, and key processes are visualized to support research and development activities.

Introduction

o-Cresyl glycidyl ether, with the IUPAC name 2-[(2-Methylphenoxy)methyl]oxirane, is an aromatic glycidyl ether.[1][2] Its primary industrial application is to reduce the viscosity of epoxy resins, thereby improving their handling and processing characteristics for use in coatings, sealants, adhesives, and composites.[1] As a monofunctional reactive diluent, it incorporates into the epoxy matrix during the curing process.[1]

Chemical and Physical Properties

o-Cresyl glycidyl ether is a clear, light-yellow, or colorless liquid.[2][3][4] A comprehensive summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of o-Cresyl Glycidyl Ether

| Property | Value | Source(s) |

| CAS Number | 2210-79-9 | [1][3][5] |

| Alternate CAS Number | 26447-14-3 | [3] |

| EC Number | 218-645-3 | [1][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][5] |

| Molar Mass | 164.20 g/mol | [1][2][5] |

| Boiling Point | ~259 °C (498 °F) at 760 mmHg | [2][6] |

| Flash Point | ~113 °C (235.4 °F) c.c. | [4] |

| Density | 1.09 g/cm³ at 20 °C (68 °F) | [2][6] |

| Vapor Density | 5.7 (air = 1) | [2][4] |

| Water Solubility | Insoluble (< 1 mg/mL at 22 °C) | [2][4][6] |

| Appearance | Clear light yellow liquid | [2][3] |

Synthesis and Manufacturing

The industrial synthesis of o-Cresyl glycidyl ether typically involves the reaction of ortho-cresol with epichlorohydrin. This process can be catalyzed by various substances, including Lewis acids or bases.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the initial addition of epichlorohydrin to o-cresol to form a halohydrin ether, followed by dehydrohalogenation to yield the final glycidyl ether product.

Caption: Generalized workflow for the synthesis of o-Cresyl glycidyl ether.

Detailed Experimental Protocol: Synthesis from o-Cresol and Epichlorohydrin

The following protocol is based on established synthesis routes.[7]

Materials:

-

ortho-cresol (0.6 mole, 64.8 g)

-

Epichlorohydrin (3.6 mole, 330 g)

-

Piperidine (5 drops, as catalyst)

-

Methylene chloride (for extraction)

-

50% aqueous sodium hydroxide solution

Procedure:

-

A solution of ortho-cresol, epichlorohydrin, and piperidine is prepared in a suitable reaction vessel.

-

The mixture is allowed to react. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the initial reaction, the excess epichlorohydrin is typically removed by distillation under reduced pressure.

-

The resulting intermediate is then treated with a 50% aqueous solution of sodium hydroxide to induce dehydrohalogenation, forming the glycidyl ether. This step is often performed at a controlled temperature (e.g., 55-60 °C).

-

After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent like methylene chloride or toluene.

-

The organic phase is washed to remove salts and other impurities.

-

The solvent is evaporated to yield the crude o-Cresyl glycidyl ether, which can be further purified by vacuum distillation if required.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a common technique for the analysis and purification of o-Cresyl glycidyl ether.

Experimental Protocol: Reverse-Phase HPLC Analysis

This method is suitable for determining the purity of o-Cresyl glycidyl ether and for pharmacokinetic studies.[8]

Instrumentation and Conditions:

-

Column: Newcrom R1 (or equivalent reverse-phase column)

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV detector (wavelength to be optimized based on the chromophore) or a mass spectrometer.

-

Application: This method can be scaled for preparative separation to isolate impurities.[8]

Metabolism

Studies in animal models have provided insight into the metabolic fate of o-Cresyl glycidyl ether. Research in male Wistar rats has shown that after intraperitoneal administration, o-CGE is metabolized and its metabolites are excreted in the urine.[9] The metabolic profile is comparable to that of phenyl glycidyl ether (PGE).[9]

Caption: Metabolic pathway of o-Cresyl glycidyl ether in rats.

Safety and Handling

o-Cresyl glycidyl ether presents several health and safety concerns that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information for o-Cresyl Glycidyl Ether

| Hazard Class | GHS Pictogram | Hazard Statement | Source |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | [2] |

| Skin Sensitization | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction | [2] |

| Germ Cell Mutagenicity | GHS08 (Health Hazard) | H341: Suspected of causing genetic defects | [2] |

| Hazardous to the Aquatic Environment (Long-term) | GHS09 (Environment) | H411: Toxic to aquatic life with long lasting effects | [2] |

Handling and Storage Recommendations:

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Storage: Store in a cool, dark place, separated from strong oxidants, strong bases, strong acids, and amines.[4]

-

Spill Response: In case of a spill, remove all ignition sources. Use an absorbent material to clean up the liquid and place it in a sealed container for disposal.[6]

Applications

The primary application of o-Cresyl glycidyl ether is as a reactive diluent for epoxy resins.[1] Its inclusion in epoxy formulations offers several advantages:

-

Viscosity Reduction: It significantly lowers the viscosity of high molecular weight epoxy resins, making them easier to process.

-

Improved Properties: It can enhance certain properties of the cured resin, such as solvent and water resistance.[10]

It is utilized in a variety of industrial products, including:

-

Floor coatings

-

Anti-corrosion coatings

-

Potting and encapsulation materials[11]

-

Plastic composites manufacturing[2]

Conclusion

o-Cresyl glycidyl ether is a crucial component in many epoxy-based systems, valued for its ability to modify resin viscosity and performance. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and industrial applications. This guide provides a foundational resource for professionals working with this versatile chemical compound.

References

- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 2. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. o-Cresyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 4. ICSC 0135 - o-CRESYL GLYCIDYL ETHER [inchem.org]

- 5. scbt.com [scbt.com]

- 6. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]

- 8. o-Cresyl glycidyl ether | SIELC Technologies [sielc.com]

- 9. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Reactive Diluent Rd-691 O-Cresyl Glycidyl Ether CAS Number: 2210-79-9 - Reactive Diluent and Epoxy Hardener [honrepoxy.en.made-in-china.com]

m-Cresyl glycidyl ether chemical structure

An In-depth Technical Guide to m-Cresyl Glycidyl Ether

This technical guide provides a comprehensive overview of m-Cresyl glycidyl ether (m-CGE), focusing on its chemical structure, properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development.

Core Chemical Identity

m-Cresyl glycidyl ether is an aromatic organic compound featuring a glycidyl ether group attached to a meta-cresol moiety.[1] The structure combines the reactivity of an epoxide ring with the aromatic nature of the cresyl group. Its formal IUPAC name is 2-((m-Tolyloxy)methyl)oxirane. This compound is one of three isomers, the others being ortho-Cresyl glycidyl ether (o-CGE) and para-Cresyl glycidyl ether (p-CGE).

Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-((m-Tolyloxy)methyl)oxirane | |

| Synonyms | 3-Methylphenyl glycidyl ether, ((m-Tolyloxy)methyl)oxirane | [2] |

| CAS Number | 2186-25-6 | |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol |[3] |

Physicochemical Properties

m-Cresyl glycidyl ether is typically a clear, colorless liquid.[2] Its physical and chemical properties are summarized below. It is generally stable but incompatible with strong acids, bases, and oxidizing agents.[4] Like other epoxides, it can undergo polymerization, which can be violent, especially when heated or in the presence of catalysts.[4][5]

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Description | Clear colorless liquid | [2] |

| Boiling Point | ~498 °F (~259 °C) at 760 mmHg | [3][5] |

| Density | ~1.09 g/cm³ at 68°F (20°C) | [5] |

| Water Solubility | ≤ 0.1 g/100 mL at 21°C | [4] |

| Vapor Pressure | 0.04 mmHg | [3] |

| Flash Point | < 200 °F (< 93 °C) |[3][5] |

Chemical Structure and Reactivity

The structure of m-Cresyl glycidyl ether consists of a central ether linkage connecting a m-cresyl group (a benzene ring substituted with methyl and oxymethyl groups at positions 1 and 3) and a glycidyl group (an ethyl group with an epoxide ring). The high reactivity of the strained three-membered epoxide ring is central to its chemistry, allowing for ring-opening reactions with a variety of nucleophiles. This reactivity is harnessed in its primary application as a reactive diluent in epoxy resins.[1][2][6]

Caption: Chemical structure of m-Cresyl glycidyl ether.

Synthesis Protocol

The synthesis of m-Cresyl glycidyl ether, like other glycidyl ethers, is typically achieved through the reaction of the corresponding phenol (m-cresol) with an excess of epichlorohydrin in the presence of a base.[7][8] The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that subsequently attacks the epichlorohydrin.

Experimental Protocol: Synthesis of m-Cresyl Glycidyl Ether

-

Reactants:

-

Procedure:

-

A reaction vessel is charged with m-cresol, a significant molar excess of epichlorohydrin, and any optional solvent or catalyst.

-

The mixture is heated, for instance, to 95°C.[8]

-

A solution of a strong base (e.g., sodium hydroxide) is added portion-wise or continuously over a set period while maintaining the reaction temperature. The base facilitates the deprotonation of m-cresol.

-

The reaction proceeds through a two-step mechanism: (a) nucleophilic attack of the m-cresolate on epichlorohydrin to form a chlorohydrin intermediate, and (b) subsequent base-induced intramolecular ring-closure (dehydrochlorination) to form the epoxide ring of the glycidyl ether.

-

After the reaction is complete, the resulting mixture is worked up. This typically involves washing with water to remove the salt byproduct (e.g., NaCl) and unreacted base.

-

The organic layer is separated, and excess epichlorohydrin and any solvent are removed via distillation under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield pure m-Cresyl glycidyl ether.

-

Caption: General workflow for the synthesis of m-CGE.

Applications in Research and Development

While the primary industrial use of cresyl glycidyl ether is as a reactive diluent for epoxy resins to reduce viscosity, its inherent reactivity makes it a subject of interest in chemical and materials research.[1][2][6] For professionals in drug development, glycidyl ether compounds serve as versatile chemical intermediates.[9]

-

Epoxy Resin Modification: In a research context, m-CGE is studied as a modifier for epoxy networks. Scientists investigate how its incorporation affects the cure kinetics, thermal stability, and mechanical properties of the final polymer matrix.[1]

-

Chemical Intermediate: The epoxide ring is susceptible to ring-opening by various nucleophiles. This reactivity allows m-CGE to be used as a precursor in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: Glycidyl ethers are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is their use in the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases.[9] The glycidyl ether moiety can be opened by an amine to form the 3-alkoxy-2-hydroxy-1-propylamine backbone characteristic of many β-blockers.

Safety and Hazards

m-Cresyl glycidyl ether is considered a hazardous substance. It is an irritant to the skin and eyes and may cause allergic skin sensitization upon contact.[2][3] It is also suspected of causing genetic defects.[3] Due to its ability to readily form unstable peroxides in the air, it may pose an explosion hazard.[4][5] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.[10]

References

- 1. Buy O-Cresyl glycidyl ether | 2210-79-9 [smolecule.com]

- 2. m-Cresyl glycidyl ether - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 26447-14-3 [m.chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound (CGE) Manufacturer, this compound (CGE) Supplier, Exporter [novelchemindia.com]

- 7. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]

- 8. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]

- 9. sacheminc.com [sacheminc.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Spectroscopic Data of p-Cresyl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for p-Cresyl Glycidyl Ether (PCGE), a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for p-Cresyl Glycidyl Ether.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d | 2H | Ar-H |

| ~6.85 | d | 2H | Ar-H |

| ~4.15 | dd | 1H | O-CH₂ (glycidyl) |

| ~3.90 | dd | 1H | O-CH₂ (glycidyl) |

| ~3.30 | m | 1H | CH (glycidyl) |

| ~2.85 | dd | 1H | CH₂ (glycidyl) |

| ~2.70 | dd | 1H | CH₂ (glycidyl) |

| ~2.30 | s | 3H | Ar-CH₃ |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 156.6 | Ar-C (quaternary, attached to O) |

| 130.4 | Ar-C (quaternary, attached to CH₃) |

| 130.0 | Ar-CH |

| 114.6 | Ar-CH |

| 69.1 | O-CH₂ (glycidyl) |

| 50.2 | CH (glycidyl) |

| 44.8 | CH₂ (glycidyl) |

| 20.5 | Ar-CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H stretch |

| ~1610, ~1510 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Strong | C-O-C stretch (symmetric) |

| ~915, ~840 | Strong | Epoxide ring vibrations |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 164 | 40 | [M]⁺ (Molecular Ion)[1] |

| 108 | 100 | [M - C₃H₄O]⁺ (Loss of glycidyl group) |

| 107 | 60 | [C₇H₇O]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: A sample of p-cresyl glycidyl ether (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: A small drop of neat p-cresyl glycidyl ether is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The spectral range is typically 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

-

Sample Preparation: A dilute solution of p-cresyl glycidyl ether is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.

-

GC Conditions:

-

Injector Temperature: Typically 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is commonly used.

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Typically scanned from m/z 40 to 400.

-

Ion Source Temperature: Typically 230 °C.

-

-

Data Analysis: The resulting mass spectrum for the GC peak corresponding to p-cresyl glycidyl ether is analyzed to identify the molecular ion and major fragment ions.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like p-cresyl glycidyl ether.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Mechanism of acid-catalyzed ring-opening of Cresyl glycidyl ether

An In-depth Technical Guide on the Mechanism of Acid-Catalyzed Ring-Opening of Cresyl Glycidyl Ether

Introduction

This compound (CGE) is an aromatic glycidyl ether utilized as a reactive diluent in epoxy resin formulations to reduce viscosity, thereby improving handling and application properties.[1][2] The reactivity of CGE is primarily dictated by the strained three-membered epoxide ring, which is susceptible to ring-opening reactions. Under acidic conditions, this reaction proceeds through a well-defined mechanism that is crucial for the curing process of epoxy resins and for understanding potential side reactions. This guide provides a detailed examination of the acid-catalyzed ring-opening mechanism of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter epoxide chemistry.

Core Mechanism of Acid-Catalyzed Epoxide Ring-Opening

The acid-catalyzed ring-opening of epoxides, including CGE, is a two-step process characterized by the protonation of the epoxide oxygen followed by nucleophilic attack. This mechanism is distinct from the base-catalyzed counterpart in its regioselectivity and the nature of the transition state.

Step 1: Protonation of the Epoxide Oxygen

The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (H-A). This step is a rapid equilibrium where the lone pair of electrons on the oxygen atom acts as a Lewis base. The protonation converts the neutral oxygen into a positively charged species, making it a much better leaving group and activating the epoxide ring for nucleophilic attack.[3][4] This increased reactivity is due to the enhanced electrophilicity of the ring carbons and the relief of ring strain upon opening.[3][5]

Step 2: Nucleophilic Attack and Ring-Opening

Following protonation, a nucleophile (Nu-H) attacks one of the two electrophilic carbons of the epoxide ring. This attack occurs from the side opposite to the protonated oxygen, in a manner analogous to an S\N2 reaction, leading to an inversion of stereochemistry at the site of attack. The product is typically a trans-1,2-disubstituted compound.[5][6]

The transition state of this step is considered a hybrid between an S\N1 and S\N2 mechanism.[4][5] While the attack is concerted like in an S\N2 reaction, there is a significant development of positive charge on the carbon atoms, a characteristic of an S\N1 reaction.[4][6][7] This partial carbocationic character dictates the regioselectivity of the reaction. The nucleophile preferentially attacks the more substituted carbon atom because it can better stabilize the developing positive charge.[3][4][7]

For this compound, the epoxide ring is attached to a -CH₂-O-cresyl group. The two carbons of the epoxide are a primary carbon and a secondary carbon. Therefore, in the acid-catalyzed ring-opening, the nucleophile will preferentially attack the secondary carbon.

Quantitative Data Summary

While specific kinetic data for the acid-catalyzed ring-opening of this compound is not extensively published, the principles of regioselectivity are well-established. The following table summarizes the differences in regiochemical outcomes for unsymmetrical epoxides under acidic and basic conditions.

| Condition | Nucleophile Type | Site of Attack | Primary Rationale | Mechanism Character |

| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | Stabilization of partial positive charge in the transition state | S\N1-like |

| Basic | Strong (e.g., RO⁻, OH⁻) | Less substituted (less hindered) carbon | Minimization of steric hindrance | S\N2-like |

Table 1: Regioselectivity of Nucleophilic Attack on Unsymmetrical Epoxides.[4][6][8]

Experimental Protocols

Investigating the kinetics of the acid-catalyzed ring-opening of this compound involves monitoring the concentration of reactants and products over time. A general protocol is outlined below.

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound (CGE)

-

Acid catalyst (e.g., 0.1 M H₂SO₄ or HCl)

-

Solvent (e.g., a mixture of water and a co-solvent like dioxane or acetonitrile to ensure miscibility)

-

Quenching solution (e.g., a saturated solution of sodium bicarbonate)

-

Internal standard for chromatography (e.g., a stable, non-reactive compound like dodecane)

-

Deionized water

Equipment:

-

Jacketed glass reactor with temperature control

-

Magnetic stirrer

-

Autosampler vials

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes for sampling

Procedure:

-

Reaction Setup: The solvent and acid catalyst are added to the temperature-controlled reactor and allowed to reach thermal equilibrium (e.g., 50°C).[9]

-

Reaction Initiation: A known amount of this compound and the internal standard are added to the reactor to initiate the reaction (time t=0).

-

Sampling: At predetermined time intervals, an aliquot (e.g., 0.5 mL) of the reaction mixture is withdrawn.

-

Quenching: The withdrawn sample is immediately added to a vial containing the quenching solution to stop the reaction.

-

Analysis: The quenched samples are analyzed by GC-FID or HPLC to determine the concentration of this compound relative to the internal standard.

-

Data Processing: The concentration of CGE is plotted against time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (typically pseudo-first-order if the nucleophile and acid are in large excess).[9][10]

Visualizations

Signaling Pathways and Workflows

References

- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 2. sfdchem.com [sfdchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Cresyl Glycidyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cresyl glycidyl ether in various organic solvents. Due to its role as a reactive diluent in epoxy resins and its potential applications in other fields, understanding its solubility characteristics is crucial for formulation development, chemical synthesis, and safety protocols. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citations |

| Water | H₂O | Protic | ≤ 0.1 g/100 mL | 21 | [1][2] |

| Water | H₂O | Protic | < 1 mg/mL | 22.2 (72°F) | [3][4] |

| Ethanol | C₂H₅OH | Protic | Soluble (Implied)¹ | Not Specified | [4][5] |

| Acetone | C₃H₆O | Aprotic | Soluble | Not Specified | |

| Toluene | C₇H₈ | Aprotic | Soluble | Not Specified |

¹Qualitative assessment based on recommendations for cleaning spills.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is adapted from the principles outlined in the ASTM E1148 standard test method for aqueous solubility and can be applied to organic solvents.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent and solute)

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Scintillation vials or other suitable containers with airtight caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or other suitable container. The excess is crucial to ensure that saturation is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

To ensure the complete removal of undissolved solute, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a chemically compatible syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Develop a suitable analytical method using HPLC or GC to quantify the concentration of this compound. This includes selecting an appropriate column, mobile phase/carrier gas, flow rate, and detector wavelength/temperature.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC or GC system and record the signal.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the selected solvent at the specified temperature.

-

Data Reporting:

The solubility should be reported in units such as g/100 mL, mg/L, or mol/L, and the temperature at which the measurement was performed must be specified.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

This guide provides the currently available information on the solubility of this compound in organic solvents and a robust methodology for its experimental determination. For professionals in research and drug development, this information is foundational for the accurate and safe handling and formulation of this compound.

References

- 1. This compound CAS#: 26447-14-3 [m.chemicalbook.com]

- 2. 26447-14-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Cresyl Glycidyl Ether: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for Cresyl Glycidyl Ether (CGE), a reactive diluent commonly used in epoxy resin formulations. Given its potential health effects, a thorough understanding of its toxicological profile and safe handling practices is crucial for personnel in research and development settings.

Hazard Identification and Classification

This compound (CAS No. 26447-14-3) is classified as a hazardous substance with the following primary concerns.[1] It is a colorless liquid that is combustible and insoluble in water.[2][3]

GHS Classification: [1]

-

Skin Irritation (Category 2): Causes skin irritation.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

-

Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2: Toxic to aquatic life with long-lasting effects.

Toxicological Profile

Acute Toxicity

CGE exhibits moderate acute toxicity. The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 5140 mg/kg | [1][6] |

| LC50 | Rat | Inhalation | 1220 ppm/4 hr | [1] |

Irritation and Sensitization

Contact with CGE can cause primary skin and eye irritation.[5][7] Repeated or prolonged skin contact may lead to allergic contact dermatitis, as CGE is a potent skin sensitizer.[6][8] Individuals sensitized to other glycidyl ethers may exhibit cross-reactivity with CGE.[6]

Mutagenicity

CGE is suspected of being a germ cell mutagen.[1] The mutagenic potential of glycidyl ethers is attributed to the high reactivity of the epoxide group, which can alkylate DNA.[3]

Experimental Protocols

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is a widely used method to assess the skin sensitization potential of a substance.

Principle: The test involves a two-stage induction phase to sensitize the animals, followed by a challenge phase to elicit a response.

Methodology:

-

Induction Phase 1 (Day 0): Three pairs of intradermal injections (0.1 ml each) are administered to the shaved shoulder region of guinea pigs.

-

Injection 1: Freund's Complete Adjuvant (FCA) mixed with water (1:1).

-

Injection 2: The test substance in a suitable vehicle.

-

Injection 3: The test substance emulsified in the FCA/water mixture.

-

-

Induction Phase 2 (Day 7): The same shoulder area is treated topically with the test substance, typically under an occlusive patch for 48 hours.

-

Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a naive, shaved area on the flank of the animals under an occlusive patch for 24 hours.

-

Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The severity of the skin reaction is scored, and the incidence of sensitization is calculated.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to detect gene mutations induced by chemical substances.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to grow in an amino acid-deficient medium.

Methodology:

-

Preparation: The test substance is prepared in a suitable solvent. The bacterial strains are cultured overnight.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in vivo.

-

Exposure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated together before plating (pre-incubation method).

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted for each concentration of the test substance and compared to the spontaneous revertant count in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

Signaling Pathways and Mechanisms of Toxicity

Skin Sensitization: Adverse Outcome Pathway (AOP)

The process of skin sensitization by haptens like CGE can be described by an Adverse Outcome Pathway (AOP), which outlines the key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.

Upon skin contact, CGE penetrates the epidermis and covalently binds to skin proteins, a process known as haptenation. This hapten-protein complex is recognized as foreign by the immune system, triggering the activation of keratinocytes. Activated keratinocytes release pro-inflammatory cytokines and chemokines, which in turn activate and induce the maturation of dendritic cells (Langerhans cells). These mature dendritic cells migrate to the draining lymph nodes where they present the haptenated antigen to naive T-cells, leading to their priming and proliferation. Upon subsequent exposure to CGE, a memory T-cell response is mounted, resulting in the clinical manifestation of allergic contact dermatitis.[4][5]

Genotoxicity: DNA Adduct Formation

The genotoxicity of CGE is primarily due to its electrophilic epoxide ring, which can react with nucleophilic sites on DNA bases, forming DNA adducts. This can lead to mutations if not repaired properly.

The epoxide group of CGE is an electrophile that can react with nucleophilic centers in DNA, with the N7 position of guanine being a primary target.[9][10] This covalent binding forms a CGE-DNA adduct, which can distort the DNA helix. If this damage is not corrected by cellular DNA repair mechanisms before DNA replication, it can lead to mispairing of bases and result in a permanent mutation.[10] Accumulation of extensive DNA damage can also trigger cell cycle arrest or apoptosis.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of CGE, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work with CGE should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure easy access to emergency eyewash stations and safety showers.

Personal Protective Equipment (PPE)[1][5]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

Protective Clothing: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Accidental Release and First Aid Measures

Accidental Release[1]

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

First Aid[1][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]

-

Disposal: Dispose of waste CGE and contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[1]

This guide is intended to provide essential health and safety information for the handling of this compound in a research setting. It is not exhaustive, and users should always consult the most up-to-date Safety Data Sheet (SDS) for this chemical before use.

References

- 1. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolism of genotoxic agents: control of reactive epoxides by hydrolase and transferase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the applications of Cresyl glycidyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresyl glycidyl ether (CGE) is an aromatic organic compound belonging to the glycidyl ether family. It is primarily utilized as a reactive diluent in epoxy resin formulations. Its main function is to reduce the viscosity of the resin, which facilitates easier processing and application, particularly in the formulation of coatings, sealants, adhesives, and composite materials.[1][2] This technical guide provides a comprehensive review of the known applications of CGE, with a focus on its role in material science. While the audience includes drug development professionals, it is important to note that a thorough literature review reveals a significant lack of direct applications of CGE in drug delivery or the modulation of specific signaling pathways. Its primary relevance to the biomedical field may be indirect, through its use in the synthesis of polymers for medical devices or biocompatible materials.

Core Applications in Material Science

The predominant application of this compound is as a viscosity-reducing agent for epoxy resins.[1][2] As a reactive diluent, it possesses a glycidyl group that allows it to co-react with the epoxy resin and curing agent, becoming an integral part of the final polymer network.[1] This integration minimizes the negative effects on the mechanical and thermal properties of the cured product that are often associated with non-reactive diluents.

Effects on Epoxy Resin Properties

The addition of CGE to an epoxy formulation has several measurable effects on the properties of both the uncured and cured resin.

CGE is highly effective at lowering the viscosity of epoxy resins, which is a critical parameter for many processing techniques such as casting, potting, and coating. The extent of viscosity reduction is dependent on the concentration of CGE added to the formulation.

| CGE Concentration (wt%) | Viscosity of Epoxy Resin (mPa·s) | Reference |

| 0 | 8592 | [3] |

| Not Specified | 2-10 | [4] |

Note: The table above provides illustrative data. Specific viscosity values can vary significantly depending on the base epoxy resin, temperature, and the specific isomer of this compound used.